Cas no 5437-40-1 (Benzoic acid,2-amino-3-ethyl-)

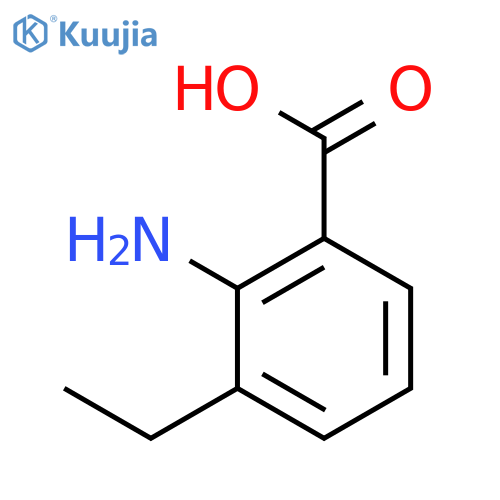

Benzoic acid,2-amino-3-ethyl- structure

商品名:Benzoic acid,2-amino-3-ethyl-

Benzoic acid,2-amino-3-ethyl- 化学的及び物理的性質

名前と識別子

-

- Benzoic acid,2-amino-3-ethyl-

- 2-amino-3-ethylbenzoic acid

- 2-Amino-3-aethylbenzoesaeure

- 3-Aethyl-anilin

- 3-ethyl-aniline

- 3-ethylanthranilic acid

- 3-Ethylanthranilsaeure

- 3-Ethyl-anthranilsaeure

- 3-Ethylbenzenamine

- 3-ethylphenylamine

- ANILINE, m-ETHYL-

- Benzenamine, 3-ethyl-

- BRN 0636282

- EINECS 209-594-8

- m-EtC6H4-NH2

- m-ethylaniline

- m-ethyl-aniline

- NSC 16054

- Benzoic acid, 2-amino-3-ethyl-

- D80934

- SBQAYBZZYVWGTL-UHFFFAOYSA-N

- NSC-16054

- DTXSID20969468

- MFCD11193650

- CS-0161458

- BS-17546

- 5437-40-1

- NSC16054

- SCHEMBL808482

- EN300-63920

- ethyl-aminobenzoic acid

- AKOS009259998

- BB 0265990

- 2-amino-3-ethylbenzoicacid

- DS-010410

-

- MDL: MFCD11193650

- インチ: InChI=1S/C9H11NO2/c1-2-6-4-3-5-7(8(6)10)9(11)12/h3-5H,2,10H2,1H3,(H,11,12)

- InChIKey: SBQAYBZZYVWGTL-UHFFFAOYSA-N

- ほほえんだ: CCC1=C(C(=CC=C1)C(=O)O)N

計算された属性

- せいみつぶんしりょう: 165.07903

- どういたいしつりょう: 165.079

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 170

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 63.3Ų

じっけんとくせい

- 密度みつど: 1.205±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 158-159 ºC

- ふってん: 326.4°Cat760mmHg

- フラッシュポイント: 151.2°C

- 屈折率: 1.601

- ようかいど: 微溶性(1.1 g/l)(25ºC)、

- PSA: 63.32

- LogP: 2.11060

Benzoic acid,2-amino-3-ethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VN654-250mg |

Benzoic acid,2-amino-3-ethyl- |

5437-40-1 | 95+% | 250mg |

1502CNY | 2021-05-07 | |

| A2B Chem LLC | AV57671-5g |

2-amino-3-ethylbenzoic acid |

5437-40-1 | 95% | 5g |

$1397.00 | 2024-04-19 | |

| 1PlusChem | 1P01A9HJ-100mg |

2-amino-3-ethylbenzoic acid |

5437-40-1 | 95% | 100mg |

$74.00 | 2024-04-30 | |

| eNovation Chemicals LLC | D373522-1g |

2-AMINO-3-ETHYLBENZOIC ACID |

5437-40-1 | 95% | 1g |

$785 | 2025-02-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1232098-1g |

2-Amino-3-ethylbenzoic acid |

5437-40-1 | 97% | 1g |

¥2477.00 | 2024-05-09 | |

| Enamine | EN300-63920-5.0g |

2-amino-3-ethylbenzoic acid |

5437-40-1 | 95% | 5.0g |

$1293.0 | 2023-02-13 | |

| Alichem | A010000078-500mg |

2-Amino-3-ethylbenzoic acid |

5437-40-1 | 97% | 500mg |

$782.40 | 2023-09-01 | |

| Alichem | A010000078-1g |

2-Amino-3-ethylbenzoic acid |

5437-40-1 | 97% | 1g |

$1564.50 | 2023-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VN654-200mg |

Benzoic acid,2-amino-3-ethyl- |

5437-40-1 | 95+% | 200mg |

940.0CNY | 2021-07-15 | |

| eNovation Chemicals LLC | D373522-5g |

2-AMINO-3-ETHYLBENZOIC ACID |

5437-40-1 | 95% | 5g |

$1350 | 2024-08-03 |

Benzoic acid,2-amino-3-ethyl- 関連文献

-

1. Relationships between nitro group reduction potentials and torsion angles in di-ortho-substituted nitrobenzenes; a crystallographic and oxygen-17 NMR studyMaruta Boyd,Ho H. Lee,Robert F. Anderson,William A. Denny J. Chem. Soc. Perkin Trans. 2 1994 291

5437-40-1 (Benzoic acid,2-amino-3-ethyl-) 関連製品

- 51688-75-6(4-Amino-3-ethylbenzoic acid)

- 774165-27-4(2-Amino-4-isopropylbenzoic acid)

- 917874-35-2(2-amino-3-tert-butylbenzoic Acid)

- 2475-82-3(2-Amino-5-ethylbenzoic acid)

- 68701-22-4(2-Amino-5-isopropylbenzoic acid)

- 2475-77-6(2-Amino-5-tert-butylbenzoic acid)

- 5129-23-7(3-Amino-4-ethylbenzoic acid)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量